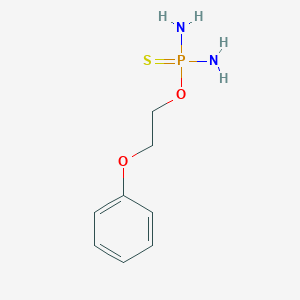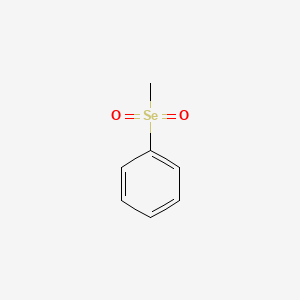
(Methaneselenonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methaneselenonyl)benzene is an organoselenium compound that features a benzene ring substituted with a methaneselenonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methaneselenonyl)benzene typically involves the introduction of a methaneselenonyl group to a benzene ring. One common method is the reaction of benzene with methaneselenonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Methaneselenonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methaneselenonyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction of this compound can yield selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(Methaneselenonyl)benzene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (Methaneselenonyl)benzene involves its interaction with various molecular targets. The methaneselenonyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonylbenzene: Similar structure but contains a sulfur atom instead of selenium.
Methaneselenonyl toluene: Contains a methyl group on the benzene ring in addition to the methaneselenonyl group.
Selenobenzene: Contains a selenium atom directly bonded to the benzene ring.
Uniqueness
(Methaneselenonyl)benzene is unique due to the presence of the methaneselenonyl group, which imparts distinct chemical and physical properties compared to its sulfur analogs
Properties
CAS No. |
98750-90-4 |
|---|---|
Molecular Formula |
C7H8O2Se |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
methylselenonylbenzene |
InChI |
InChI=1S/C7H8O2Se/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
LPEGUGMMXHZZJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Se](=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
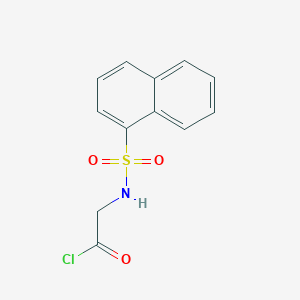


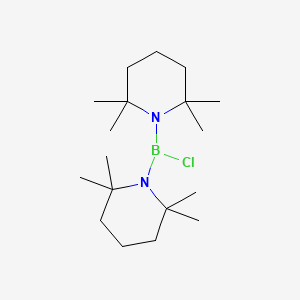
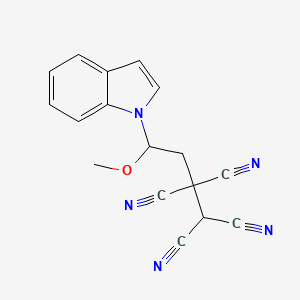
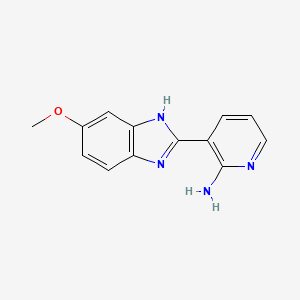
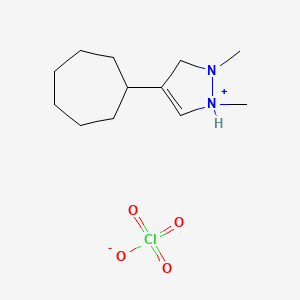
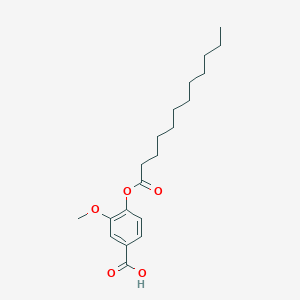
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

